
Ir(fbi)2(acac)
Overview
Description
“Ir(fbi)2(acac)” is a chemical compound with the name Bis(2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzo[d]imidazolato)(acetylacetonate)iridium(III). It has a CAS number of 725251-24-1 and a molecular formula of C₆₅H₅₇IrN₄O₂ . This compound is used as a red dopant in Organic Light-Emitting Diode (OLED) materials .
Synthesis Analysis
While specific synthesis details for “Ir(fbi)2(acac)” were not found, similar iridium complexes have been synthesized and fully characterized . For instance, compounds like bis(1-phenylisoquinolinato-N,C2′)iridium(acetylacetonate), (piq)2Ir(acac), have been synthesized for use in electroluminescent devices .
Molecular Structure Analysis
“Ir(fbi)2(acac)” contains a total of 46 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .
Chemical Reactions Analysis
In terms of chemical reactions, it has been found that doped “Ir(fbi)2(acac)” molecules behave as hole traps in NPB, and lower the hole mobility .
Physical and Chemical Properties Analysis
“Ir(fbi)2(acac)” has a molecular weight of 1118.40 g/mole. It has a UV absorption at 421 nm (in THF) and photoluminescence (PL) at 538 nm (in THF). The compound is stable up to >270 °C (0.5% weight loss) and is soluble in toluene and chloroform .
Scientific Research Applications
OLED Applications
- Efficient White OLEDs: Ir(fbi)2(acac) is used in white organic light-emitting diodes (WOLEDs) to achieve high efficiency and excellent color stability. It serves as a multifunctional orange dopant, contributing to improved charge balance and a broader recombination zone (Wang et al., 2009).
- Phosphorescent Properties: The bis-cyclometalated iridium complexes, including Ir(fbi)2(acac), display high phosphorescence at ambient conditions. These complexes are used in light-emitting devices, with emission colors ranging from green to red, and some exhibit very high efficiencies (Huang et al., 2004).
- Color Tuning in OLEDs: Ir(fbi)2(acac) and similar complexes can be manipulated to switch emitting colors from red to green in OLEDs. This tunability assists in better design and optimization of Ir-based emitting complexes for various applications (Wang et al., 2014).
Photoluminescence
- Yellow-Emitting Polymers: Ir(fbi)2(acac) is utilized in the synthesis of yellow-emitting electrophosphorescent polymers. These polymers exhibit high performance in terms of luminous efficiency and color coordinates, suggesting potential applications in display technologies (Shao et al., 2012).
Other Applications
- Electrogenerated Chemiluminescence: Ir(fbi)2(acac) shows potential in electrochemiluminescent (ECL) analysis. It can be used in flow injection analysis, indicating its utility in analytical and detection applications (Shin et al., 2011).
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Mode of Action
The (1S,4S)-3,3-Dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . On the other hand, Ir(fbi)2(acac) shows nearly mirror-symmetric magnetic circularly polarised luminescence (MCPL) spectra in dilute dichloromethane and dimethyl sulfoxide under N-up and S-up geometries in a 1.6-T magnet .
Biochemical Pathways
The bicyclo[221]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .
Action Environment
It’s known that ir(fbi)2(acac) showed nearly mirror-symmetric magnetic circularly polarised luminescence (mcpl) spectra in dilute dichloromethane and dimethyl sulfoxide under n-up and s-up geometries in a 16-T magnet .
Future Directions
Future research directions could involve further investigation into the properties of “Ir(fbi)2(acac)” and similar compounds, particularly their potential applications in OLED technology . The development of new strategies for improving the performance of interface exciplex-based devices is also a promising area of research .
Properties
IUPAC Name |
(1S,4S)-3,3-dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2)14-8-10-18(12-14,15(17)20)16(21)19-11-9-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21)/t14-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKBGCRLORXQB-KSSFIOAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@](C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


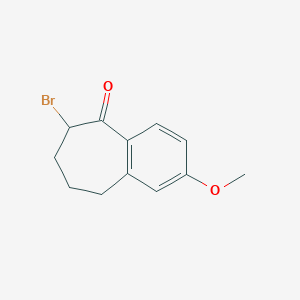

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)
![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)
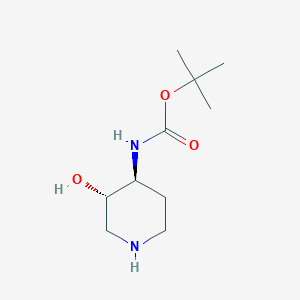

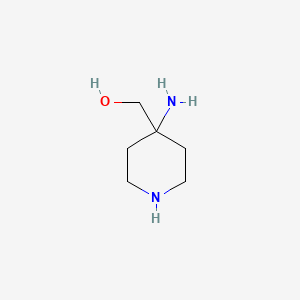

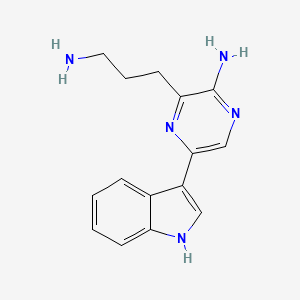

![7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3152007.png)
![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)
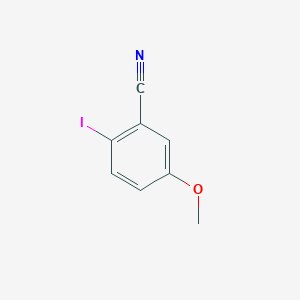
![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)
